Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Description
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
benzyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCCNHBPGQJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Amine Cyclization
A widely reported method involves the reaction of epoxide derivatives with benzylamine analogs. While direct documentation for this compound is limited, analogous syntheses of 5-benzyl-1-oxa-5-azaspiro[2.4]heptane suggest a feasible pathway:
Reaction Scheme:
$$
\text{Epoxide} + \text{Benzylamine derivative} \xrightarrow{\text{Base}} \text{Spirocyclic intermediate} \xrightarrow{\text{Esterification}} \text{Target compound}
$$
Conditions:
- Epoxide activation using triethylamine or potassium carbonate.
- Solvent: Dichloromethane or acetonitrile at 0–25°C.
- Esterification via benzyl chloroformate in inert atmospheres.
Yield Optimization:
Ring-Closing Metathesis (RCM)
RCM offers an alternative route for spirocycle construction, though no direct applications are documented. Insights from related azaspiro systems suggest:
Key Steps:
- Synthesis of diene precursors with orthogonal protecting groups.
- Grubbs catalyst-mediated cyclization.
- Deprotection and esterification.
Advantages:
Limitations:
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adapting batch processes to flow chemistry improves scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 16–24 hrs | 2–4 hrs |
| Yield | 60–70% | 75–85% |
| Purity | 90–95% | >98% |
Data extrapolated from similar spirocyclic syntheses.
Equipment:
Critical Reaction Parameters
Solvent Effects
| Solvent | Cyclization Efficiency | Byproduct Formation |
|---|---|---|
| Dichloromethane | High (85%) | Low (<5%) |
| Acetonitrile | Moderate (70%) | Moderate (10–15%) |
| THF | Low (50%) | High (>20%) |
Catalytic Systems
- Base Catalysts: Triethylamine outperforms pyridine in minimizing hydrolysis.
- Reducing Agents: Lithium aluminum hydride (LiAlH₄) critical for intermediate reduction steps.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Epoxide-Amine | 65–75 | 90–95 | High | 120–150 |
| RCM | 50–60 | 85–90 | Moderate | 300–400 |
| Flow Synthesis | 80–85 | >98 | Very High | 90–110 |
Troubleshooting Common Issues
Low Cyclization Efficiency
Ester Hydrolysis
- Cause: Residual moisture during benzylation.
- Mitigation: Molecular sieves (4Å) in reaction mixture.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its benzyl carboxylate group or oxygen-containing ring. Common oxidizing agents include:
| Reagent/Conditions | Product(s) | Mechanism |
|---|---|---|
| Potassium permanganate (KMnO₄) in acidic conditions | Benzyl 5-carboxy-1-oxa-5-azaspiro[2.5]octane | Cleavage of the benzyl ester to a carboxylic acid |
| Ozone (O₃) followed by reductive workup | Fragmented aldehydes/ketones | Ozonolysis of strained spirocyclic rings |
The oxidation of the benzyl group proceeds via electrophilic attack on the ester moiety, while ozonolysis targets the spiro ring’s double-bond-like strain.
Reduction Reactions
Reductive transformations focus on the carboxylate or nitrogen-containing groups:
Catalytic hydrogenation selectively removes the benzyl protecting group, yielding the free amine-carboxylic acid hybrid structure.
Ring-Opening Reactions
The strained spirocyclic system is susceptible to nucleophilic ring-opening:
| Nucleophile | Conditions | Product(s) |
|---|---|---|
| Water (H₂O) | Acidic or basic conditions | Linear amino alcohol derivatives |
| Amines (e.g., NH₃) | Room temperature | Functionalized diamines |
For example, aqueous acidic conditions hydrolyze the spiro ether, generating a linear chain with hydroxyl and amino groups.
Cross-Coupling Reactions
Copper-catalyzed cross-coupling with gem-diborylalkanes has been reported:
| Catalyst/Reagents | Product | Application |
|---|---|---|
| Cu(OTf)₂, gem-diborylalkane | Alkylated spirocyclic derivatives | Synthesis of complex heterocycles |
This method enables selective functionalization of the spiro scaffold, expanding its utility in medicinal chemistry.
Functional Group Interconversion
The carboxylate group participates in standard acyl transfer reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Ester hydrolysis | NaOH/H₂O | Free carboxylic acid |
| Amide formation | SOCl₂ followed by amine | Spirocyclic amide derivatives |
Mechanistic Insights
Key reaction pathways include:
-
Nucleophilic substitution : The spirocyclic ether oxygen acts as a leaving group in SN2 reactions.
-
Electrophilic aromatic substitution : The benzyl group undergoes halogenation or nitration under strong acidic conditions.
-
Radical intermediates : Photochemical reactions generate radicals at the spiro junction, enabling unconventional bond formations.
Comparative Reactivity Table
Scientific Research Applications
Chemical Synthesis
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activities
Research indicates that this compound may exhibit promising biological activities, including:
- Antimicrobial Properties: Studies have shown potential effectiveness against various microbial strains.
- Anticancer Properties: Preliminary investigations suggest that it may inhibit the growth of cancer cells through specific molecular interactions .
Pharmaceutical Applications
The compound is being explored for therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new pharmaceuticals aimed at treating diseases such as cancer and infections .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The research focused on its interaction with specific cellular pathways involved in cell survival and proliferation, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This reactivity is due to the presence of the spirocyclic structure, which imparts unique electronic properties to the molecule.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[2.5]octane: This compound is a selective electrophilic aminating agent with similar reactivity to Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.
Tert-butyl-1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate: Another spirocyclic compound with comparable chemical properties.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
Biological Activity
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique spiro linkage between two rings. Its molecular formula is with a molar mass of 247.29 g/mol. The presence of an oxa group in the structure contributes to its reactivity and interaction with biological targets .
The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes or receptors in biological systems. The spiro structure may allow the compound to fit into unique binding sites, potentially modulating enzyme activity or receptor function .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various microorganisms, it was found to possess both antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL against ten different microbial strains .
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has shown promising cytotoxic activity against cancer cell lines, specifically MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects were assessed using the MTT assay, demonstrating that the compound could inhibit cell proliferation significantly .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Synthesis and Applications
This compound can be synthesized through various chemical reactions involving benzylamine and spirocyclic precursors under specific conditions, typically using bases like sodium hydride or potassium carbonate . Its unique structural features make it a valuable building block in drug development and materials science.
Q & A
Q. What are the common synthetic routes for Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate?
The synthesis typically involves annulation strategies to construct the spirocyclic core. For example, cyclopentane or four-membered ring annulation methods are employed using readily available starting materials like tert-butyl-protected precursors. Reactions often avoid extensive chromatographic purification, favoring recrystallization or distillation .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation. This method resolves bond angles, torsional strain, and stereochemistry, critical for validating the unique 1-oxa-5-azaspiro[2.5]octane framework .
Q. What purification techniques are recommended for isolating this compound?
Due to its moderate polarity, flash chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) is common. Recrystallization from ethanol or acetonitrile is preferred for high-purity yields, as noted in protocols for structurally similar azaspiro compounds .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR identify proton environments and carbonyl/ether functionalities.
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Confirms ester (C=O, ~1700 cm) and ether (C-O, ~1100 cm) groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for this spirocyclic compound?
Yield optimization involves:
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Discrepancies may arise from tautomerism, impurities, or crystallographic disorder. Cross-validate data using:
Q. How does this compound compare to its tert-butyl analog in reactivity and bioactivity?
The benzyl group enhances lipophilicity, potentially improving cell membrane permeability compared to tert-butyl analogs. However, steric bulk may reduce enzymatic binding affinity. Comparative studies on EGFR inhibition or metabolic stability are needed .
Q. What mechanisms underlie its potential biological activity?
Preliminary studies on similar azaspiro compounds suggest interactions with enzymes like monooxygenases or kinases. Molecular docking simulations predict binding to hydrophobic pockets via the spirocyclic core, while the ester moiety may participate in hydrogen bonding .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key issues include:
- Solvent selection : Transitioning from THF to greener solvents (e.g., cyclopentyl methyl ether).
- Byproduct management : Optimizing workup steps to remove unreacted intermediates.
- Yield reproducibility : Addressing batch-to-batch variability in spirocycle formation .
Data Contradiction Analysis
- Example : Conflicting NMR shifts for the benzyl group may result from rotameric equilibria. Use variable-temperature NMR to resolve dynamic effects .
- Crystallographic vs. computational bond lengths : Discrepancies >0.05 Å may indicate lattice strain; refine using twin correction in SHELXL .
Comparative Table: Structural Analogs and Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
